1-{1-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione
Description
The compound 1-{1-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione is a heterocyclic molecule featuring three distinct structural motifs:
- A piperidine ring substituted at the 4-position with an enoyl group conjugated to a 1,3-benzodioxole aromatic system.
- An imidazolidine-2,4-dione (hydantoin) core at the 1-position of the piperidine, further modified with a cyclopropyl substituent at the 3-position.
The hydantoin moiety, commonly found in anticonvulsants and kinase inhibitors, may confer unique binding properties.
Properties
IUPAC Name |
1-[1-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5/c25-19(6-2-14-1-5-17-18(11-14)29-13-28-17)22-9-7-15(8-10-22)23-12-20(26)24(21(23)27)16-3-4-16/h1-2,5-6,11,15-16H,3-4,7-10,12-13H2/b6-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTXONFPTFXSSE-QHHAFSJGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)C(=O)C=CC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)C(=O)/C=C/C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-{1-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione represents a novel chemical entity with potential therapeutic applications. Its structure incorporates a benzodioxole moiety, which is known for various biological activities, including anti-inflammatory and anticancer properties. This article provides an overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Anticancer Activity : Preliminary studies indicate that the compound may exhibit anticancer properties by inducing apoptosis in cancer cells through various signaling pathways.
- Anti-inflammatory Effects : The presence of the benzodioxole structure is associated with anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.
- Neuroprotective Properties : Research suggests that compounds similar to this one may provide neuroprotection by modulating neurotransmitter systems.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : It has been shown to activate caspase pathways leading to programmed cell death in cancer cells.
- Cytokine Modulation : The compound may inhibit the expression of TNF-alpha and IL-6, which are key players in inflammation.
- Neurotransmitter Regulation : It may influence the release and reuptake of neurotransmitters such as serotonin and dopamine.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Induction of apoptosis | |
| Anti-inflammatory | Inhibition of TNF-alpha and IL-6 | |
| Neuroprotective | Modulation of neurotransmitter systems |
Table 2: Comparative Analysis with Similar Compounds
| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Neuroprotective Activity |
|---|---|---|---|
| 1-{1-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione | Moderate | High | Moderate |
| (2E)-3-(2H-1,3-benzodioxol-5-yl)-2-cyano-prop-2-enoyl acid | High | Moderate | Low |
| N-{4-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide | High | Low | High |
Case Studies
Several studies have investigated the biological activity of compounds related to 1-{1-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione. Notably:
- Study on Anticancer Effects :
- Anti-inflammatory Mechanism Investigation :
- Neuroprotective Study :
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The incorporation of the benzodioxole moiety is known to enhance the cytotoxic effects against various cancer cell lines. For instance, derivatives of benzodioxole have shown promising results in inhibiting tumor growth by inducing apoptosis in cancer cells .
Neuroprotective Effects : The piperidine ring in this compound suggests potential neuroprotective applications. Research has demonstrated that piperidine derivatives can interact with neurotransmitter systems, providing protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's . This compound may also modulate oxidative stress pathways, further supporting neuronal health.
Pharmacological Applications
Anti-inflammatory Properties : Compounds containing the benzodioxole structure are often associated with anti-inflammatory activities. This specific compound may inhibit pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases .
Antimicrobial Activity : The imidazolidine core has shown efficacy against various microbial strains. Investigations into similar compounds have revealed their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways, suggesting that this compound could be developed as an antimicrobial agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The following table summarizes key structural features and their associated biological activities:
| Structural Feature | Biological Activity |
|---|---|
| Benzodioxole moiety | Anticancer, anti-inflammatory |
| Piperidine ring | Neuroprotective |
| Imidazolidine core | Antimicrobial |
| Cyclopropyl group | Potentially enhances bioavailability |
Case Study 1: Anticancer Efficacy
A study conducted on a series of benzodioxole derivatives demonstrated that modifications at the piperidine position significantly increased cytotoxicity against breast cancer cell lines. The study concluded that the introduction of various substituents could enhance the therapeutic index of these compounds .
Case Study 2: Neuroprotection
In a model of neurodegeneration, a related compound showed a reduction in oxidative stress markers and improved cognitive function in animal models. This suggests that similar modifications in our target compound could yield beneficial effects against neurodegenerative disorders .
Chemical Reactions Analysis
Reactions Involving the Piperidine Ring
The piperidine ring undergoes functionalization and substitution reactions, often under basic or nucleophilic conditions.
Reactivity of the Imidazolidine-2,4-dione Core
The imidazolidine-2,4-dione scaffold participates in nucleophilic substitutions and ring-opening reactions.
| Reaction Type | Conditions | Products/Outcomes | Source |
|---|---|---|---|
| Nucleophilic Attack | Amines, anhydrous DCM | Substitution at C3 or C5 positions (e.g., cyclopropyl group retention with new amide bonds) | |
| Hydrolysis | Acidic or basic aqueous media | Cleavage to urea derivatives or α-amino acids (mechanism inferred from imidazolidine analogs) |
Benzodioxole Moieties: Electrophilic Substitution
The 1,3-benzodioxole group undergoes electrophilic aromatic substitution (EAS) at the electron-rich aromatic ring.
| Reaction Type | Conditions | Products/Outcomes | Source |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ |
Comparison with Similar Compounds
Key Structural Differences
The compound is compared below with two closely related analogs from the evidence:
Physicochemical and Pharmacological Implications
- Hydantoin vs. Hydrazinecarboxamide (Analog 1):
The hydantoin core in the target compound may enhance hydrogen-bonding capacity compared to the hydrazinecarboxamide group in Analog 1. This could improve solubility or target affinity but may also increase metabolic instability . - Benzodioxole-Propenoyl Linkage (vs. Analog 2): The shorter propenoyl chain in the target compound versus Analog 2’s pentenyl group may reduce conformational flexibility, impacting binding to hydrophobic enzyme pockets .
Q & A
Q. What synthetic strategies are recommended for the preparation of this compound, and how can reaction conditions be optimized?
The synthesis of this compound likely involves multi-step organic reactions, including acylation of piperidine derivatives and cyclopropane integration. Acylation reactions, as demonstrated in analogous piperidine-based compounds, require precise stoichiometric control of the (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl group to avoid side products like undesired stereoisomers . Solvent selection (e.g., DMF or THF) and catalysts (e.g., DCC or HOBt) are critical for optimizing yield. Intermediate purification via column chromatography or recrystallization is advised to ensure structural fidelity.
Q. Which analytical techniques are most effective for structural characterization?
- NMR Spectroscopy : 1H and 13C NMR can confirm the presence of the cyclopropane ring (δ ~0.5–1.5 ppm) and the benzodioxole moiety (δ ~6.5–7.0 ppm) .
- X-ray Crystallography : For resolving stereochemistry, single-crystal X-ray studies (e.g., R factor <0.06) provide definitive proof of the (2E)-configured enoyl group and piperidine conformation .
- Mass Spectrometry : High-resolution MS (e.g., HRMS-ESI) validates molecular weight and fragmentation patterns, particularly for the imidazolidine-2,4-dione core .
Q. How can computational modeling predict physicochemical properties relevant to drug discovery?
Tools like Crippen’s method and NIST Webbook data can estimate logP (lipophilicity) and topological polar surface area (TPSA), which influence bioavailability. Molecular dynamics simulations (e.g., using AMBER or GROMACS) assess conformational stability of the piperidine and imidazolidine-dione moieties .
Advanced Research Questions
Q. How should structure-activity relationship (SAR) studies be designed to evaluate bioactivity?
- Target Selection : Prioritize enzymes or receptors with known interactions to benzodioxole (e.g., monoamine oxidase inhibitors) or imidazolidine-dione derivatives (e.g., kinase inhibitors) .
- Analog Synthesis : Modify the cyclopropane or benzodioxole substituents and compare IC50 values in enzyme assays. Use statistical methods (e.g., ANOVA) to identify significant structural contributors .
- Data Validation : Cross-reference in vitro results with molecular docking (e.g., AutoDock Vina) to validate binding modes and explain discrepancies between predicted and observed activities .
Q. What methodologies resolve contradictions between in vitro and in vivo efficacy data?
- Metabolic Stability Assays : Use liver microsomes or hepatocytes to assess cytochrome P450-mediated degradation of the compound. Poor in vivo activity may correlate with rapid metabolism of the benzodioxole group .
- Pharmacokinetic Profiling : Measure plasma protein binding and tissue distribution (e.g., via LC-MS/MS) to identify bioavailability bottlenecks .
- Species-Specific Differences : Compare rodent vs. human metabolic pathways using computational ADMET models (e.g., SwissADME) .
Q. How can researchers address gaps in the mechanistic understanding of its biological targets?
- Proteomic Profiling : Employ affinity chromatography or pull-down assays with tagged compounds to identify binding partners in complex biological matrices .
- Transcriptomic Analysis : RNA-seq or CRISPR-Cas9 screens can reveal downstream gene regulation effects in treated cell lines .
- Theoretical Frameworks : Link findings to broader hypotheses (e.g., epigenetic modulation via benzodioxole interactions) to guide follow-up experiments .
Methodological Considerations
Q. What quality control measures ensure reproducibility in synthesis?
- Reaction Monitoring : Use TLC or HPLC to track intermediate formation.
- Batch Consistency : Validate purity (>95%) via HPLC-UV/ELSD and elemental analysis .
- Stereochemical Purity : Chiral HPLC or circular dichroism (CD) confirms enantiomeric excess for asymmetric centers .
Q. How should researchers approach toxicity profiling in early-stage studies?
- In Silico Tox Prediction : Tools like ProTox-II predict hepatotoxicity or mutagenicity risks based on structural alerts (e.g., benzodioxole’s potential for metabolic activation) .
- In Vitro Cytotoxicity : Screen against HEK293 or HepG2 cells at concentrations ≥10 µM to establish preliminary safety margins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
